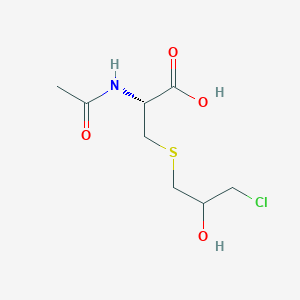

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-

説明

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group, a chloro group, and a hydroxypropyl group attached to the sulfur atom of L-cysteine. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the chloro and hydroxypropyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

化学反応の分析

Types of Reactions

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Antioxidant Properties

L-Cysteine derivatives are known for their antioxidant capabilities. The compound acts as a precursor to glutathione, a vital antioxidant in the body. Research has shown that it can help mitigate oxidative stress by replenishing glutathione levels, which is particularly beneficial in conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that L-Cysteine derivatives may reduce oxidative damage in lung tissues, improving respiratory function over time .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound has been studied for its potential to alleviate liver inflammation and oxidative stress associated with NAFLD .

Mucolytic Agent

L-Cysteine derivatives are widely used as mucolytic agents to treat respiratory disorders. By breaking down mucus viscosity, these compounds facilitate easier breathing in patients with conditions like cystic fibrosis and chronic bronchitis .

Pharmacological Applications

The compound has been investigated for its pharmacological applications, particularly in the treatment of acetaminophen overdose. As an antidote, it helps restore glutathione levels depleted by toxic doses of acetaminophen, thereby protecting the liver from damage .

Table 1: Pharmacological Applications of L-Cysteine Derivatives

Case Study 1: Treatment of COPD with L-Cysteine Derivatives

A clinical trial involving patients with COPD demonstrated significant improvements in lung function and reduced exacerbation rates when treated with L-Cysteine derivatives over a six-month period. Patients reported enhanced quality of life and decreased reliance on bronchodilators .

Case Study 2: Acetaminophen Overdose Management

In a study focusing on acetaminophen overdose, patients receiving L-Cysteine as an antidote within 10 hours of ingestion showed a marked decrease in liver injury incidence compared to those who did not receive the treatment. This underscores the efficacy of L-Cysteine in acute toxicological scenarios .

作用機序

The mechanism of action of L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.

類似化合物との比較

Similar Compounds

N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.

L-Cysteine, N-acetyl-S-(3-hydroxypropyl)-: Similar structure but lacks the chloro group.

L-Cysteine, N-acetyl-S-(3,4-dihydrobutyl)-: Another derivative with different substituents.

Uniqueness

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is unique due to the presence of the chloro and hydroxypropyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications compared to other similar compounds.

生物活性

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-, often referred to as ACPC, is a derivative of the amino acid cysteine that has garnered attention due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Metabolism

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is synthesized through the acetylation of cysteine and exhibits unique properties due to the presence of a chloroalkyl group. The metabolic pathways of ACPC primarily involve conjugation with glutathione and cytochrome P450-mediated oxidation. Studies indicate that after administration, ACPC can be detected in urine as a major metabolite, suggesting significant biotransformation in the liver and kidneys .

1. Antioxidant Properties

ACPC exhibits antioxidant activity by enhancing the levels of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. This property is particularly relevant in protecting cells from oxidative stress induced by various toxins. In vitro studies have shown that ACPC can mitigate oxidative damage in cell cultures exposed to harmful agents .

3. Mutagenicity and Toxicity

The compound's metabolic products have been linked to mutagenic potential. Specifically, studies on 1,2,3-trichloropropane (a precursor) indicate that metabolites such as N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine can cause genetic mutations through base pair substitutions and frame shift mutations . This raises concerns about the safety profile of ACPC, particularly with chronic exposure.

Case Studies and Research Findings

Table 1: Summary of Biological Activities and Effects of ACPC

Case Study: Hepatotoxicity Prevention

In a clinical setting involving patients undergoing chemotherapy, NAC was used as a prophylactic treatment against liver toxicity. The findings indicated that NAC significantly reduced elevated liver enzymes in patients exposed to hepatotoxic agents. While direct evidence for ACPC is lacking, its structural analogs suggest similar protective mechanisms may be applicable .

特性

IUPAC Name |

(2R)-2-acetamido-3-(3-chloro-2-hydroxypropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4S/c1-5(11)10-7(8(13)14)4-15-3-6(12)2-9/h6-7,12H,2-4H2,1H3,(H,10,11)(H,13,14)/t6?,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOXQDYMIQASN-MLWJPKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(CCl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(CCl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913681 | |

| Record name | S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97729-49-2 | |

| Record name | 3-Chloro-2-hydroxypropylmercapturic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097729492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。